molecular formula C20H19NO3 B14077703 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- CAS No. 102222-10-6

2H-Azepin-2-one, 1,3-dibenzoylhexahydro-

Cat. No.: B14077703
CAS No.: 102222-10-6
M. Wt: 321.4 g/mol
InChI Key: MUAFMSKOKSAMBC-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

2H-Azepin-2-one, 1,3-dibenzoylhexahydro- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- involves its interaction with specific molecular targets and pathways. For example, it acts as a potent and ligand-efficient pan-BET bromodomain inhibitor, binding simultaneously to both bromodomains . This bivalent mode of action enhances its efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Azepin-2-one, 1,3-dibenzoylhexahydro- is unique due to its specific dibenzoyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

2H-Azepin-2-one, 1,3-dibenzoylhexahydro- (CAS Number: 2235-00-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article focuses on the synthesis, biological properties, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The molecular formula for 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- is C20H19NO3, with a molecular weight of 325.37 g/mol. The structure includes a hexahydroazepine ring with two benzoyl substituents, which may influence its biological activity.

Pharmacological Properties

Research indicates that compounds related to 2H-Azepin-2-one exhibit various pharmacological activities:

  • Vasorelaxant Activity : A study on similar compounds demonstrated vasorelaxant properties, which could be beneficial in treating cardiovascular conditions .
  • Bradycardic Effects : Compounds in the same class have shown heart-rate-reducing effects, suggesting potential applications in managing heart diseases .

Toxicity and Safety

According to safety data sheets, 2H-Azepin-2-one, 1,3-dibenzoylhexahydro- is classified as harmful if swallowed and may cause skin irritation. Chronic exposure can lead to specific target organ toxicity affecting the liver and respiratory tract .

Synthesis and Biological Evaluation

A notable study synthesized a series of dibenzoyl derivatives and evaluated their biological activities. The findings indicated that several derivatives exhibited significant vasorelaxant and bradycardic activities. This suggests that modifications to the dibenzoyl structure can enhance therapeutic efficacy .

Comparative Analysis of Related Compounds

A comparative analysis of similar azepine derivatives reveals varying degrees of biological activity. The following table summarizes the activities observed in various studies:

Compound NameVasorelaxant ActivityBradycardic ActivityToxicity Level
1,3-Dihydro-2H-benzazepin-2-oneModerateHighModerate
2H-Azepin-2-one, 1,3-dibenzoylhexahydro-HighModerateHigh
1-(3-Aminopropyl)-hexahydro-2H-azepin-2-oneLowHighLow

Properties

CAS No.

102222-10-6

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

1,3-dibenzoylazepan-2-one

InChI

InChI=1S/C20H19NO3/c22-18(15-9-3-1-4-10-15)17-13-7-8-14-21(20(17)24)19(23)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2

InChI Key

MUAFMSKOKSAMBC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C(C1)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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